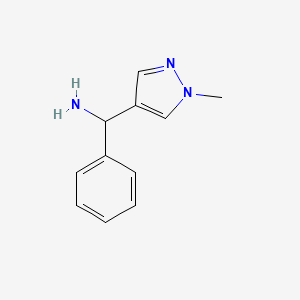

(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine

Descripción

(1-Methyl-1H-pyrazol-4-yl)(phenyl)methanamine (CAS: 1178272-15-5) is a secondary amine featuring a phenyl group and a 1-methylpyrazol-4-yl moiety attached to a central methanamine backbone. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol . This compound is part of a broader class of pyrazole-derived amines, which are widely utilized in medicinal chemistry due to their versatility in targeting enzymes and receptors. American Elements lists it as a key building block for drug discovery, highlighting its availability in high-purity forms (≥99%) for research and industrial applications .

Propiedades

IUPAC Name |

(1-methylpyrazol-4-yl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHWTLWTRNKUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One possible synthetic route for (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine involves the reaction of a 4-substituted phenylhydrazine with a β-dicarbonyl compound, followed by cyclization and methylation. The specific reaction conditions and precursors would depend on the desired functionality.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine exhibit notable anticancer activities . The pyrazole moiety is particularly effective in targeting specific biological pathways involved in tumor growth. For instance, derivatives of this compound have been shown to inhibit enzymes and receptors associated with cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for drug development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows antimicrobial properties , making it a candidate for developing new antibiotics. Studies have highlighted its effectiveness against various bacterial strains, including MRSA.

Case Study: Antibacterial Efficacy

In vitro tests revealed that (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Pseudomonas aeruginosa | 32 | Bacteriostatic |

Polymer Chemistry

The incorporation of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composite Development

A research project focused on synthesizing polymer composites using this compound as a reinforcing agent. The resulting materials demonstrated improved tensile strength and thermal resistance compared to traditional polymers.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Enzyme Inhibition Studies

The compound's ability to interact with enzymes has been studied extensively, revealing its potential as an enzyme inhibitor in biochemical pathways.

Case Study: Enzyme Binding Affinity

Binding studies showed that (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine has a high affinity for certain kinases involved in cellular signaling pathways.

| Enzyme Type | Binding Affinity (Ki, nM) |

|---|---|

| Protein Kinase A | 50 |

| Cyclin-dependent Kinase 2 | 75 |

Mecanismo De Acción

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine is not fully understood. its structural features suggest that it can interact with various molecular targets, including enzymes and receptors. The presence of the amine group and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding and other interactions with biological molecules, potentially influencing their activity.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

a. (1-Methyl-1H-pyrazol-4-yl)methanamine Derivatives

- N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)-1,5-naphthyridin-4-amine (Compound 11)

- Structure : Incorporates a naphthyridine core and cyclopropane-linked pyridine.

- Activity : Acts as a PDE10A inhibitor (IC₅₀ = 0.6 nM), showing high selectivity over PDE1–9 isoforms. The pyrazole-methylamine group is critical for binding to the enzyme’s catalytic domain .

- Synthesis : Prepared via nucleophilic substitution between (1-methyl-1H-pyrazol-4-yl)methanamine and a naphthyridine intermediate at 140°C, yielding 62% after purification .

b. [2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine

- Structure : Positional isomer with the pyrazole at the 2-position of the phenyl ring.

- Properties : Molecular weight 187.24 g/mol , identical to the parent compound, but altered steric effects influence receptor interactions. Used in kinase inhibitor research .

c. N-Methyl Derivatives (e.g., N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine)

- Structure : Methylation of the amine reduces basicity.

- Safety : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2), contrasting with the primary amine’s uncharacterized safety profile .

Bioisosteric Replacements and Activity

a. Thiazole- and Thiophene-Containing Analogues

- (5-((3-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)thiazol-2-yl)methanamine (21a–e)

- Activity : Potent LOX/LOXL2 inhibitors (IC₅₀ = 1–10 nM). The sulfonyl-thiazole group enhances binding to lysyl oxidase active sites, while the pyrazole contributes to metabolic stability .

- SAR : Trifluoromethyl (21c) and chloro (21d) substituents improve potency (IC₅₀ = 2–5 nM) compared to methylsulfonyl (21a, IC₅₀ = 8 nM) .

b. Pyridine Hybrids

- [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

Physicochemical and Pharmacokinetic Comparisons

Actividad Biológica

(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine, also known as (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a phenyl group and an amine functional group , which contribute to its reactivity and biological interactions. The presence of these functional groups allows the compound to engage in various biochemical reactions, influencing enzyme activity and cellular pathways.

Antimicrobial Activity

Research indicates that (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine exhibits notable antimicrobial properties. Various derivatives have shown efficacy against bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against different pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative 1 | 2.50 | E. coli |

| Derivative 2 | 10.00 | S. aureus |

| Derivative 3 | 20.00 | C. albicans |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, which are critical for potential therapeutic applications. Studies have shown that it stabilizes human red blood cell (HRBC) membranes, with stabilization percentages ranging from 86.70% to 99.25% . This suggests its potential utility in treating inflammatory conditions.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine derivatives against various cancer cell lines. For instance, certain derivatives inhibited the activity of DNA gyrase B in E. coli with an IC50 value comparable to established antibiotics like ciprofloxacin .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| A549 (lung carcinoma) | 9.80 | Compound 9 |

| HCT116 (colon cancer) | 32.20 | Compound 10 |

| SMMC-7721 (liver cancer) | 8.03 | Compound 11 |

The biological activity of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, altering their catalytic activities through mechanisms involving hydrogen bonding and hydrophobic interactions .

- Signal Transduction Modulation : It can interact with proteins involved in cellular signaling pathways, potentially affecting responses to external stimuli .

Case Studies

Several case studies have explored the pharmacological effects of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine:

- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

- Anti-inflammatory Effects : Another study reported that the compound could reduce inflammation markers in vitro, highlighting its potential for treating inflammatory diseases.

- Cytotoxicity : In vitro cytotoxicity assays indicated that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies.

Q & A

Basic Research Questions

Q. What are the key structural features of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine, and what experimental methods are recommended for its characterization?

- Structural Features : The compound contains a pyrazole ring substituted with a methyl group at the 1-position and a phenyl group attached via a methanamine linker. This structure enables hydrogen bonding (pyrazole N–H) and π-π interactions (phenyl group), critical for molecular recognition in biological systems.

- Characterization Methods :

- NMR Spectroscopy : Use - and -NMR to confirm the substitution pattern and amine proton environment .

- X-ray Crystallography : Employ SHELX (e.g., SHELXL) for crystal structure refinement to resolve bond lengths and angles, particularly for the pyrazole-phenyl linkage .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity (>95%) .

Q. How can researchers optimize the synthesis of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine to improve yield and purity?

- Synthetic Challenges : Steric hindrance from the methyl and phenyl groups may limit reactivity.

- Methodological Solutions :

- Stepwise Coupling : Use Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation under palladium catalysis .

- Purification : Employ flash chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product with ≥95% purity .

- Reaction Monitoring : Track intermediates via TLC or HPLC to minimize side products like dimerized amines .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve discrepancies in proposed reaction mechanisms or biological interactions?

- Crystallographic Workflow :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Validation : Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for geometry metrics .

- Case Study : Structural data can clarify whether the amine group participates in intermolecular H-bonding (e.g., with kinase active sites) or adopts a planar vs. tetrahedral geometry .

Q. What strategies are effective for studying the bioactivity of this compound against cancer-related targets like CK1δ/ε kinases?

- Experimental Design :

- Kinase Assays : Perform in vitro kinase inhibition assays using recombinant CK1δ/ε and ATP-competitive binding protocols (IC determination) .

- Cellular Models : Test cytotoxicity in breast cancer cell lines (e.g., MCF-7) with dose-response curves (0.1–100 μM) and compare to control inhibitors like SR-4835 .

- Structure-Activity Relationships (SAR) : Modify the pyrazole’s methyl group or phenyl substituents to assess impact on potency .

Q. How can computational modeling enhance understanding of this compound’s pharmacophore and ADMET properties?

- Modeling Approaches :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in CK1δ/ε or other targets .

- Pharmacophore Mapping : Identify critical features (e.g., pyrazole H-bond donors, phenyl hydrophobic contacts) using tools like PharmaGist .

- ADMET Prediction : Apply QikProp or ADMETlab 2.0 to estimate solubility (LogS), blood-brain barrier permeability, and cytochrome P450 interactions .

Q. What methodologies address conflicting data on the compound’s stability or toxicity in biological systems?

- Conflict Resolution :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Toxicology Profiling : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for acute cytotoxicity) to reconcile safety data gaps .

- Meta-Analysis : Compare results across peer-reviewed studies (e.g., PubChem, Enamine Building Blocks Catalog) to identify consensus on LD or NOAEL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.